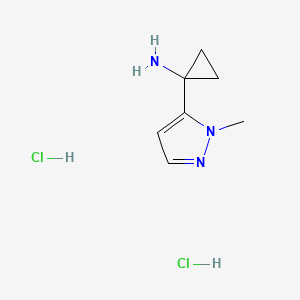
3-(N,4-dimethylphenylsulfonamido)-N-(1-(4-fluorophenyl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(N,4-dimethylphenylsulfonamido)-N-(1-(4-fluorophenyl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN2O3S2 and its molecular weight is 432.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cerebrovascular and Anticonvulsant Applications
A series of sulfonamide derivatives, including 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, has shown promise in cerebrovascular applications and anticonvulsant activities. One particular sulfone analog significantly increased cerebral blood flow in animal models without inducing an unacceptable level of diuresis, highlighting its potential in cerebrovascular research and therapy (Barnish et al., 1981).
Polymeric Materials Development
Research into ether-sulfone-dicarboxylic acids and their conversion into aromatic polyamides has provided insights into the development of materials with high thermal stability and distinct glass transition temperatures. These materials, which incorporate sulfone links, show promise in creating polymers with desirable physical properties for industrial applications (Hsiao & Huang, 1997).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors have been studied for their ability to inhibit carbonic anhydrase (CA) isoenzymes, demonstrating nanomolar inhibitory concentration ranges. These findings suggest potential applications in designing inhibitors for specific CA isoenzymes, which could have therapeutic implications (Supuran et al., 2013).
Insecticide Development
The novel insecticide flubendiamide highlights the potential of sulfonamide derivatives in pest control, especially against lepidopterous pests. This research underscores the unique action mechanisms and safety profiles of such compounds, indicating their suitability in integrated pest management programs (Tohnishi et al., 2005).
Advanced Polymer Synthesis
Studies on the synthesis and characterization of soluble cardo aromatic polyamides incorporating sulfonamide links have shown that these polymers exhibit high thermal stability, transparency, and mechanical strength. Such materials are promising for various applications, including high-performance plastics and coatings (Liaw et al., 2001).
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-14-4-10-18(11-5-14)29(26,27)24(3)19-12-13-28-20(19)21(25)23-15(2)16-6-8-17(22)9-7-16/h4-13,15H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCISKCKMAAHMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2940309.png)



![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
![(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2940317.png)
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)



![N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2940326.png)


![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)